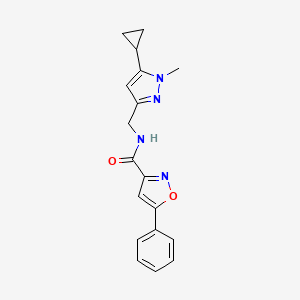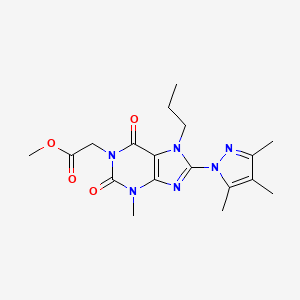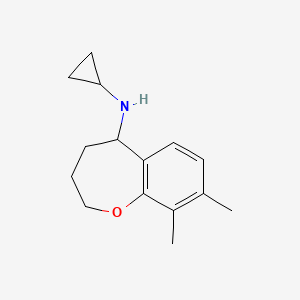![molecular formula C13H16Cl2N2O2 B2943210 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide CAS No. 2094371-12-5](/img/structure/B2943210.png)
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to further investigation of its potential as an anti-cancer agent.
Mecanismo De Acción
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. This activation leads to the recruitment of immune cells, such as dendritic cells and T cells, to the tumor site. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide also inhibits angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide also has limitations for lab experiments. It has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in humans. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide research. One direction is to investigate the use of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to investigate the use of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide in different tumor models to better understand its efficacy and mechanism of action. Additionally, there is a need for clinical trials to investigate the safety and efficacy of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide in humans.
Métodos De Síntesis
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is synthesized from 2,6-dichloronicotinic acid, which is converted to 2,6-dichloronicotinoyl chloride. The resulting compound is then reacted with 3-aminooxan-3-ylmethanol to form 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide. The synthesis of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied and optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, colon, and prostate cancer. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
Propiedades
IUPAC Name |
5,6-dichloro-2-methyl-N-(oxan-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-10(5-11(14)12(15)17-8)13(18)16-6-9-3-2-4-19-7-9/h5,9H,2-4,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNPYAEEBJDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)NCC2CCCOC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)
![methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2943134.png)

![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)

![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)


![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)
![1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943144.png)
![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)
![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)